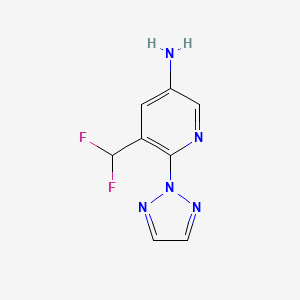
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoromethyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylating agents under specific conditions.
Formation of the 1,2,3-Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Final Assembly: The final compound is obtained by coupling the triazole and pyridine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a triazole-substituted amine.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluoromethyl group might enhance binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trifluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 5-(Methyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7F2N5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
5-(difluoromethyl)-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-13-1-2-14-15/h1-4,7H,11H2 |
InChI-Schlüssel |
FYNVDIUFEZMZRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


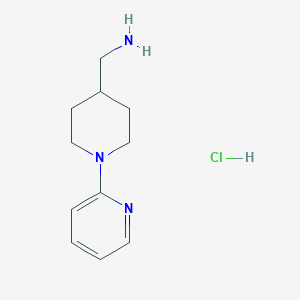
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
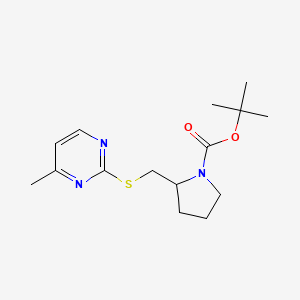
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
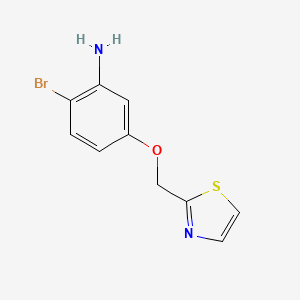
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
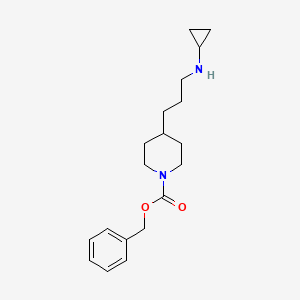
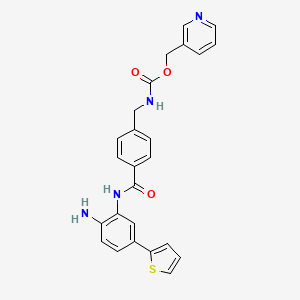

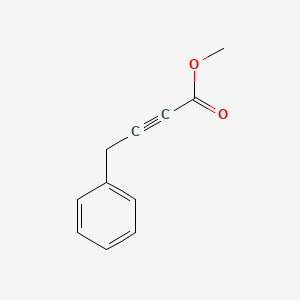

![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
